molecular formula C9H13ClO B14250383 (1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carbonyl chloride CAS No. 240494-65-9

(1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carbonyl chloride

Cat. No.: B14250383
CAS No.: 240494-65-9
M. Wt: 172.65 g/mol
InChI Key: ZCALQKDFVSESJQ-RQJHMYQMSA-N
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Description

(1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carbonyl chloride is an organic compound characterized by a cyclopropane ring substituted with a prop-1-en-1-yl group and a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carbonyl chloride typically involves the cyclopropanation of an appropriate precursor followed by the introduction of the carbonyl chloride group. One common method involves the reaction of 2,2-dimethyl-3-(prop-1-en-1-yl)cyclopropane with thionyl chloride (SOCl₂) under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the reactivity of thionyl chloride and the potential hazards associated with large-scale chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.

    Addition Reactions: The double bond in the prop-1-en-1-yl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

Common Reagents and Conditions

    Thionyl Chloride (SOCl₂):

    Nucleophiles (e.g., amines, alcohols, thiols): Used in substitution reactions.

    Electrophiles (e.g., halogens, hydrogen halides): Used in addition reactions.

Major Products Formed

    Amides, Esters, Thioesters: Formed from substitution reactions.

    Halogenated Compounds: Formed from addition reactions.

    Carboxylic Acids and Alcohols: Formed from oxidation and reduction reactions.

Scientific Research Applications

(1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The prop-1-en-1-yl group can undergo addition reactions, further expanding the compound’s reactivity profile.

Comparison with Similar Compounds

Similar Compounds

    (1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

    (1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of a carbonyl chloride group.

Uniqueness

The presence of the carbonyl chloride group in (1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carbonyl chloride makes it highly reactive and versatile for various chemical transformations. This reactivity distinguishes it from similar compounds with less reactive functional groups, such as carboxylic acids or alcohols.

Properties

CAS No.

240494-65-9

Molecular Formula

C9H13ClO

Molecular Weight

172.65 g/mol

IUPAC Name

(1R,3R)-2,2-dimethyl-3-prop-1-enylcyclopropane-1-carbonyl chloride

InChI

InChI=1S/C9H13ClO/c1-4-5-6-7(8(10)11)9(6,2)3/h4-7H,1-3H3/t6-,7+/m1/s1

InChI Key

ZCALQKDFVSESJQ-RQJHMYQMSA-N

Isomeric SMILES

CC=C[C@@H]1[C@H](C1(C)C)C(=O)Cl

Canonical SMILES

CC=CC1C(C1(C)C)C(=O)Cl

Origin of Product

United States

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